N-(4-Methoxybenzyl)glycine

Vue d'ensemble

Description

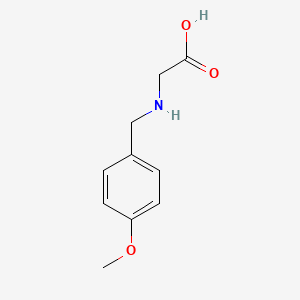

N-(4-Methoxybenzyl)glycine is an organic compound with the molecular formula C10H13NO3 It is a derivative of glycine, where the amino group is substituted with a 4-methoxybenzyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: N-(4-Methoxybenzyl)glycine can be synthesized through the reaction of glycine with 4-methoxybenzyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, resulting in the formation of the desired product with high yield .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and high throughput. The reaction conditions are optimized to maximize yield and minimize by-products.

Analyse Des Réactions Chimiques

Oxidation Reactions

The methoxybenzyl-protected amine undergoes selective oxidation under controlled conditions:

Table 1: Oxidation pathways and outcomes

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| α-Imino acid formation | MnO₂ in CH₂Cl₂, 25°C, 24h | N-PMP-α-imino carboxylic acid | 78–92% | |

| Oxidative deprotection | DDQ in H₂O/CH₃CN (4:1), 0°C | Free glycine derivative | 85% |

Key findings:

-

Manganese(IV) oxide selectively oxidizes the glycine backbone to form stable α-imino carboxylic acids without racemization .

-

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) cleaves the 4-methoxybenzyl (PMB) group under mild aqueous conditions .

Reduction Reactions

The imine intermediates derived from N-(4-Methoxybenzyl)glycine are amenable to reduction:

Experimental protocol :

-

Sodium borohydride reduction :

-

Conditions: NaBH₄ (2 eq.), MeOH, 0°C → RT

-

Outcome: Secondary amine formation (85% yield).

-

-

Catalytic hydrogenation :

Acid-Catalyzed Hydrolysis

The PMB group is cleaved under acidic conditions:

textThis compound → Glycine + 4-Methoxybenzyl cation

-

Optimal conditions : Trifluoroacetic acid (TFA), CH₂Cl₂, 25°C, 2h .

-

Mechanism : Protonation of the benzyl ether oxygen followed by SN1-type cleavage.

Esterification and Amidation

The carboxylic acid group reacts with alcohols or amines:

Table 2: Esterification yields with varied reagents

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 4-Methoxybenzyl chloride | K₂CO₃, DMF, 80°C | PMB ester | 86% | |

| Benzyl bromide | DIEA, CH₃CN, reflux | Benzyl ester | 72% |

Notable applications:

-

PMB esters serve as protective groups in peptide synthesis .

-

Amidation with primary amines yields stable glycinamide derivatives for drug discovery.

Photochemical Reactions

Limited studies show UV-induced reactivity:

Chiral Building Blocks

-

Asymmetric Mannich reactions with α-imino derivatives yield non-natural amino acids (e.g., 3-hydroxy-4-pentenoic acid derivatives) .

Material Science

-

Incorporated into self-assembling molecular frameworks due to amphiphilic properties.

Mechanistic Insights

Applications De Recherche Scientifique

Peptide Synthesis

Role as a Building Block

N-(4-Methoxybenzyl)glycine serves as a valuable building block in peptide synthesis. The methoxybenzyl group can act as a protecting group, allowing for the selective manipulation of the glycine residue during synthetic processes. This capability is critical in the assembly of complex peptides where the protection of functional groups is necessary to prevent unwanted reactions.

Case Study: Synthesis of Novel Peptides

Researchers have utilized this compound to synthesize novel peptides that exhibit enhanced biological activity. For instance, the compound has been linked to other bioactive molecules to create potential therapeutic agents targeting various diseases. The versatility of the methoxybenzyl group allows for modifications that can improve the pharmacological properties of these peptides .

Material Science

Self-Assembling Molecules

Due to its unique structure, this compound can be employed in the design of self-assembling molecules. The presence of both polar and non-polar functional groups facilitates the creation of materials with tunable hydrophobicity, making it suitable for applications in drug delivery systems and nanotechnology.

Data Table: Comparison with Similar Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| N-Benzylglycine | Amino Acid Derivative | Lacks methoxy substitution; used in peptide synthesis |

| 4-Methoxybenzoic Acid | Aromatic Carboxylic Acid | Serves as a precursor for synthesizing esters |

| N-(2-Methoxybenzyl)glycine | Amino Acid Derivative | Different methoxy position affects reactivity |

| N-(4-Fluorobenzyl)glycine | Amino Acid Derivative | Fluorine substitution alters biological activity |

Pharmacological Research

this compound has been studied for its interaction with glycine receptors, which are crucial in neurotransmission processes. Research indicates that derivatives of this compound may enhance GABAergic transmission, suggesting potential therapeutic roles in neurological disorders .

Mechanistic Insights

Studies have shown that this compound can modulate excitatory neurotransmission through its action on presynaptic glycine receptors, which could lead to novel treatments for conditions like anxiety and epilepsy .

Synthetic Methodologies

Microwave-Assisted Synthesis

The compound has been synthesized using microwave-assisted techniques, which improve reaction efficiency and yield. For example, ethyl N-(4-Methoxybenzyl)glycinate has been produced under optimized conditions that reduce reaction times significantly while maintaining high purity levels .

Mécanisme D'action

The mechanism of action of N-(4-Methoxybenzyl)glycine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxybenzyl group can enhance the compound’s binding affinity to these targets, thereby modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, depending on the specific context of its application .

Comparaison Avec Des Composés Similaires

N-(4-Methoxybenzyl)glycine can be compared with other similar compounds, such as:

N-(4-Methoxybenzyl)thiosemicarbazone: This compound has shown cytotoxic properties and is used in coordination chemistry with metals like ruthenium.

N-(4-Methoxybenzyl)amide derivatives: These compounds are used in the synthesis of peptoids and other bioactive molecules.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxybenzyl group provides a balance of hydrophobic and hydrophilic characteristics, making it versatile for various applications .

Activité Biologique

N-(4-Methoxybenzyl)glycine (MBG) is an organic compound characterized by the molecular formula C₁₀H₁₃NO₃. It consists of a glycine backbone with a 4-methoxybenzyl group attached to the nitrogen atom. This unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and organic synthesis.

The presence of both polar (carboxyl group) and non-polar (methoxybenzyl group) functional groups in MBG allows it to serve as a versatile building block in the synthesis of novel compounds. The methoxybenzyl moiety is often used in the preparation of protected amino acids, which can be utilized in peptide synthesis. For example, MBG can be converted into various derivatives through acylation reactions, enhancing its potential therapeutic applications .

Biological Activities

This compound exhibits several biological activities that highlight its relevance in pharmacology:

- Anticancer Activity : Studies have shown that derivatives of MBG possess significant cytotoxic effects against various hematologic and solid tumor cell lines. For instance, compounds synthesized from MBG demonstrated moderate to significant activity against multiple cancer cell lines at concentrations of 100 µM .

- Binding Affinity : Interaction studies indicate that MBG has a binding affinity for various biological targets, including receptor tyrosine kinases such as EGFR and HER-2. These interactions suggest potential roles in signaling pathways relevant to cancer progression .

- Neuroprotective Effects : Research indicates that MBG may have neuroprotective properties, potentially through mechanisms involving modulation of neurotransmitter systems or reduction of oxidative stress .

Case Studies

- Cytotoxicity Studies : In a study evaluating the cytotoxicity of novel compounds derived from MBG, researchers found that several analogues exhibited potent inhibitory activity against receptor tyrosine kinases involved in cancer signaling pathways. The study highlighted the potential of these compounds as anticancer agents .

- Peptide Synthesis Applications : MBG has been employed as a protecting group in peptide synthesis, demonstrating its utility in creating complex peptide structures without compromising biological activity. Its ability to be easily removed post-synthesis makes it an attractive option for chemists .

Comparative Analysis

The following table summarizes the unique features of this compound compared to structurally similar compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| N-Benzylglycine | Amino Acid Derivative | Lacks methoxy substitution; used in peptide synthesis |

| 4-Methoxybenzoic Acid | Aromatic Carboxylic Acid | Serves as a precursor for synthesizing esters |

| N-(2-Methoxybenzyl)glycine | Amino Acid Derivative | Different methoxy position affects reactivity |

| N-(4-Fluorobenzyl)glycine | Amino Acid Derivative | Fluorine substitution alters biological activity |

The specific methoxy substitution on the benzyl ring in MBG influences both its reactivity and biological properties compared to these similar compounds .

Propriétés

IUPAC Name |

2-[(4-methoxyphenyl)methylamino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-14-9-4-2-8(3-5-9)6-11-7-10(12)13/h2-5,11H,6-7H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEOHOHDWOLGNLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80306956 | |

| Record name | N-(4-Methoxybenzyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80306956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20839-78-5 | |

| Record name | 20839-78-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=184721 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(4-Methoxybenzyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80306956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.